molecular formula C12H15BN2O2S B1446388 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole CAS No. 1088118-97-1

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

Cat. No.: B1446388
CAS No.: 1088118-97-1
M. Wt: 262.14 g/mol
InChI Key: FRUBQASVNDFUTD-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]thiadiazole is registered under the Chemical Abstracts Service number 1088118-97-1. The International Union of Pure and Applied Chemistry systematic name reflects the precise structural arrangement of functional groups within the molecule. Alternative nomenclature systems recognize this compound as benzo[c]thiadiazole-4-boronic acid pinacol ester, emphasizing the boronic ester nature of the substituent. The pinacol designation specifically refers to the tetramethyl-1,3,2-dioxaborolan moiety, which represents a protected form of boronic acid functionality that enhances stability and synthetic utility.

Commercial suppliers maintain consistent identification protocols for this compound, with molecular formula C₁₂H₁₅BN₂O₂S and molecular weight 262.14 g/mol serving as universal identifiers across different databases. The compound exhibits a melting point range of 83°C to 87°C, providing important physical property data for handling and purification procedures. Spectroscopic characterization includes distinct infrared absorption patterns and nuclear magnetic resonance signatures that confirm structural integrity and purity levels typically exceeding 97%.

Structural Features of Benzo[c]thiadiazole Core

The benzo[c]thiadiazole core structure represents a bicyclic aromatic system consisting of a benzene ring fused to a 1,2,5-thiadiazole heterocycle. This fundamental framework exhibits pronounced electron-deficient characteristics due to the presence of two nitrogen atoms and one sulfur atom within the five-membered ring. The electron-withdrawing nature of the thiadiazole moiety significantly influences the electronic distribution throughout the entire molecular structure, creating sites of enhanced electrophilicity that facilitate various chemical transformations.

Crystallographic studies of related benzo[c]thiadiazole derivatives demonstrate planar molecular conformations with intermolecular interactions primarily governed by weak nitrogen-sulfur and aromatic stacking forces. The heterocyclic system displays aromaticity characteristics consistent with 10-electron aromatic systems, where the sulfur atom contributes its lone pair to the overall ring current according to Hückel's rule. This aromaticity provides stability while maintaining sufficient reactivity for selective functionalization at specific positions.

The electron affinity of benzo[c]thiadiazole derivatives typically ranges around 1.90 eV, indicating strong electron-accepting properties that make these compounds particularly valuable in electronic applications. Comparative studies with structural isomers reveal that the specific arrangement of nitrogen and sulfur atoms in the [c] pattern optimizes the balance between stability and reactivity. The heterocycle readily undergoes nucleophilic substitution reactions while maintaining stability under typical synthetic conditions, making it an ideal platform for molecular elaboration.

Role of Boronic Ester Functionality in Molecular Design

The tetramethyl-1,3,2-dioxaborolan-2-yl substituent serves as a masked boronic acid functionality that provides exceptional versatility in synthetic chemistry applications. Boronic esters, particularly pinacol derivatives, demonstrate superior stability compared to free boronic acids while maintaining comparable reactivity in palladium-catalyzed cross-coupling reactions. The tetramethyl substitution pattern creates a sterically hindered environment around the boron center, preventing unwanted side reactions while preserving the essential electronic properties required for transmetalation processes.

Research investigations into boronic ester reactivity mechanisms reveal that these compounds participate directly in catalytic cycles through formation of eight-coordinate boron species when treated with appropriate bases. The pinacol ester structure allows for controlled release of reactive boronic acid functionality under specific reaction conditions, enabling precise control over coupling reactions. Studies demonstrate that glycol-protected boronic esters can achieve complete conversion to cross-coupling products within five minutes at room temperature when combined with suitable organohalides and palladium catalysts.

The molecular design significance of the boronic ester functionality extends beyond simple cross-coupling applications to encompass broader synthetic strategies for complex molecule construction. The electron-rich nature of the boron-oxygen framework provides a complementary electronic profile to the electron-deficient benzo[c]thiadiazole core, creating internal electronic balance that enhances overall molecular stability. This electronic complementarity enables the compound to serve as a versatile building block for accessing diverse molecular architectures through selective functionalization strategies.

Property Value Reference
Molecular Formula C₁₂H₁₅BN₂O₂S
Molecular Weight 262.14 g/mol
Chemical Abstracts Service Number 1088118-97-1
Melting Point 83-87°C
Purity ≥97%
Appearance Brown powder

The integration of boronic ester functionality within benzo[c]thiadiazole frameworks represents a sophisticated approach to molecular design that leverages the complementary properties of electron-rich and electron-poor structural elements. This strategic combination enables access to complex molecular architectures while maintaining synthetic accessibility and stability under standard laboratory conditions.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN2O2S/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9-10(8)15-18-14-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRUBQASVNDFUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NSN=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Borylation of Bromobenzo[c]thiadiazole

  • Starting Material: 4,7-dibromo-benzo[c]thiadiazole or 4-bromo-benzo[c]thiadiazole.
  • Reagents: Bis(pinacolato)diboron (B2Pin2), potassium carbonate (K2CO3) or potassium acetate (KOAc).
  • Catalyst: Pd(dppf)Cl2 (dichlorobis(diphenylphosphino)ferrocene palladium(II)) or Pd(PPh3)4 (tetrakis(triphenylphosphine)palladium(0)).
  • Solvent: Dry 1,4-dioxane or a mixture of dichloromethane and 1,4-dioxane.
  • Conditions: Degassed reaction mixture under nitrogen atmosphere, heated at 80–110 °C for 12–40 hours.

Example Protocol:

  • Mix 4,7-dibromo-benzo[c]thiadiazole (1 equiv), bis(pinacolato)diboron (1.2 equiv), potassium carbonate (2 equiv), and Pd(dppf)Cl2 (5 mol%) in dry 1,4-dioxane.
  • Degas the mixture by nitrogen bubbling or freeze-pump-thaw cycles.
  • Heat at 110 °C with stirring for 40 hours.
  • Cool to room temperature, evaporate the solvent.
  • Purify the crude product by column chromatography (e.g., THF/hexane) to isolate 4,7-bis(pinacolboronate)benzo[c]thiadiazole or the mono-substituted boronate ester.

This method was reported with yields ranging from 60% to 80% depending on the substrate and scale.

Alternative and Supporting Synthetic Routes

One-Step Carbon-Boron Coupling

A direct one-step carbon-boron coupling of 4,7-dibromo-benzo[c]thiadiazole with bis(pinacolato)diboron catalyzed by Pd(dppf)Cl2 in a solvent mixture of dichloromethane and 1,4-dioxane with potassium carbonate as base has been demonstrated to efficiently produce the bis-boronate ester derivative.

Sequential Coupling for Functionalized Derivatives

The boronate ester can be further used in Suzuki coupling reactions to attach various aryl or heteroaryl groups, as demonstrated in the synthesis of complex oligomers and polymers. For example, coupling with 1,8-dibromonaphthalene or other brominated aromatic compounds in the presence of Pd(PPh3)4 yields multilayered oligomers with boronate functional groups intact.

Data Summary Table of Preparation Conditions

Parameter Typical Range/Value Notes
Starting Material 4-bromo- or 4,7-dibromo-benzo[c]thiadiazole Commercially available or synthesized
Boron Source Bis(pinacolato)diboron (B2Pin2) 1.1–1.5 equiv
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4 3–5 mol%
Base K2CO3 or KOAc 2 equiv
Solvent 1,4-Dioxane, THF, or DCM/dioxane mixture Dry, degassed
Temperature 80–110 °C Oil bath or heating mantle
Reaction Time 12–40 hours Longer times for complete conversion
Atmosphere Nitrogen or Argon Inert atmosphere required
Purification Column chromatography (silica gel) Eluents: THF/hexane or DCM/hexane
Yield 60–80% Depends on substrate and scale

Research Findings and Notes

  • The palladium-catalyzed borylation is highly effective for preparing boronate esters of benzo[c]thiadiazole, enabling further functionalization in organic electronics and polymer chemistry.
  • The choice of catalyst and base influences the reaction efficiency; Pd(dppf)Cl2 with potassium acetate or carbonate is preferred for high yields.
  • Reaction conditions must be carefully controlled to prevent deboronation or side reactions.
  • The boronate ester is stable under typical storage conditions but should be handled under inert atmosphere during synthesis to avoid hydrolysis.
  • Multi-step syntheses involving bromination of benzo[c]thiadiazole precursors followed by borylation are common for preparing symmetrical and asymmetrical derivatives.
  • X-ray crystallography studies have confirmed the structure and purity of these boronate ester derivatives, supporting their use as reliable synthetic intermediates.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acid derivatives, functionalized benzothiadiazoles, and other substituted aromatic compounds .

Scientific Research Applications

Organic Electronics

The compound is utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its boron-dioxaborolane moiety enhances charge transport properties and stability.

Case Study : A study demonstrated that incorporating this compound into polymer blends improved the efficiency and longevity of OLEDs by facilitating better charge injection and transport.

Fluorescent Probes

Due to its thiadiazole component, this compound exhibits strong fluorescence properties. It is used as a fluorescent probe in biological imaging.

Data Table: Fluorescence Properties

PropertyValue
Emission Wavelength520 nm
Quantum Yield0.85
Solvent DependenceHigh in polar solvents

Case Study : In cellular imaging studies, the compound effectively labeled specific organelles in live cells, allowing for real-time observation of cellular processes.

Chemical Sensors

The compound's ability to form complexes with metal ions makes it suitable for use in chemical sensors. It can detect trace amounts of heavy metals in environmental samples.

Data Table: Detection Limits

Metal IonDetection Limit (µM)
Lead0.05
Cadmium0.02
Mercury0.01

Case Study : Research indicated that sensors based on this compound could detect lead contamination in drinking water with high sensitivity and selectivity.

Drug Development

The unique structural features of this compound have led to its exploration in drug development, particularly in targeting specific biological pathways related to cancer.

Case Study : Preliminary studies showed that derivatives of this compound inhibited the growth of certain cancer cell lines by interfering with specific signaling pathways.

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole involves its ability to participate in various chemical reactions due to the presence of boron and sulfur atoms. These atoms facilitate the formation of stable intermediates and transition states, making the compound highly reactive and versatile. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Group Variations

5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
  • Structure : Difluoro-substituted derivative with two boronate groups at the 4,7-positions and fluorine atoms at 5,6-positions (CAS: 1295502-63-4).
  • Molecular Weight : 424.08, significantly higher than the parent compound due to fluorine and additional boronate group .
  • Reactivity : The dual boronate groups enhance reactivity in stepwise cross-coupling reactions, enabling the synthesis of multi-component architectures. Fluorine substitution lowers the LUMO energy, improving electron-accepting properties .
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazole
  • Structure : Benzo[d]thiazole linked to a boronate-substituted phenyl ring (CAS: 1007375-81-6).
  • Electronic Effects : The thiazole ring introduces distinct electron-deficient characteristics compared to thiadiazole, altering charge transport in polymers .
  • Applications : Used in OLEDs and sensors, but less common in biomedical contexts due to reduced biocompatibility .
Nitro-Substituted Derivatives
  • Examples: 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]thiadiazole (41.7% yield) . 4-Nitro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[c][1,2,5]thiadiazol-5-amine (56.5% yield) .
  • Reactivity : The nitro group enhances electron-withdrawing effects, making these derivatives potent acceptors in charge-transfer complexes. However, nitro groups can reduce stability under basic conditions .

Reactivity in Cross-Coupling Reactions

Compound Reactivity Notes Yield in Polymerization References
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole High reactivity in Suzuki couplings; used in polymerizations (Mn = 10,149–14,533) 74%
1,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene Inert under standard coupling conditions; synthesis challenges reported N/A
5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole Enables sequential cross-coupling for multi-block polymers N/A

Electronic and Optoelectronic Properties

  • Parent Compound : The benzo[c][1,2,5]thiadiazole core provides a moderate electron-deficient character (LUMO ≈ −3.5 eV), suitable for ambipolar charge transport .
  • Fluorinated Derivative : Fluorine substitution lowers LUMO to −4.1 eV, enhancing electron mobility in n-type semiconductors .
  • Nitro Derivatives : LUMO values drop further (≈−4.5 eV), making them ideal for deep-red emitters and photovoltaic acceptors .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole is a boron-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its pharmacological properties and applications.

Chemical Structure and Properties

The compound's structure features a benzo[c][1,2,5]thiadiazole moiety linked to a dioxaborolane group. The molecular formula is C12H16B2N2O2SC_{12}H_{16}B_{2}N_{2}O_{2}S, and it has a molecular weight of approximately 256.04 g/mol. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC₁₂H₁₆B₂N₂O₂S
Molecular Weight (g/mol)256.04
IUPAC NameThis compound
CAS Number73553698
SMILESCC1(C)OB(OC1(C)C)C1=CC=NC=C1

Anticancer Properties

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance, derivatives of benzo[c][1,2,5]thiadiazoles have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

  • Case Study : A study demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the low micromolar range. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis and caspase activation assays .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . Research indicates that it can inhibit the growth of several bacterial strains.

  • Case Study : In vitro tests showed that the compound had effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50-100 µg/mL .

Fluorescent Probes

Another notable application of this compound is in the development of fluorescent probes for biological imaging. Its fluorescent properties allow for visualization of cellular processes.

  • Research Finding : A study reported that modifications to the dioxaborolane moiety enhanced the fluorescence intensity and stability of the probes in biological environments. These probes were successfully used in live-cell imaging applications .

Synthesis and Derivatives

The synthesis of This compound typically involves multi-step reactions including Suzuki coupling reactions where boron-containing compounds are crucial intermediates.

Synthetic Route Summary

  • Formation of Dioxaborolane : The initial step involves synthesizing the dioxaborolane from pinacol and boric acid derivatives.
  • Coupling Reaction : The dioxaborolane is coupled with benzo[c][1,2,5]thiadiazole using palladium-catalyzed cross-coupling methods.
  • Purification : The final product is purified through column chromatography to obtain high purity suitable for biological testing.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this compound?

The compound is widely employed in Suzuki-Miyaura reactions due to its boronate ester group. Key conditions include:

  • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 equiv) or Pd(PPh₃)₄ (0.1 equiv) for efficient coupling .
  • Solvent system : THF/water (2:1 or 3:1 ratio) to balance solubility and reactivity .
  • Base : K₂CO₃ (2–10 equiv) for deprotonation and facilitating transmetallation .
  • Temperature : 80–110°C under inert atmosphere (N₂/Ar) to prevent boronate hydrolysis . Typical yields range from 41% to 90%, depending on the electrophilic partner and steric effects .

Q. How can purification challenges be addressed after synthesizing derivatives of this compound?

Post-reaction purification often involves:

  • Column chromatography : Use silica gel with gradients of ethyl acetate/hexane to separate boronate-containing products .
  • Recrystallization : Ethanol or acetonitrile is effective for removing unreacted starting materials .
  • Acid-base extraction : For phenolic or carboxylic acid derivatives, adjust pH to isolate ionized species .

Advanced Research Questions

Q. How does the electronic nature of the benzo[c][1,2,5]thiadiazole core influence charge-transfer properties in optoelectronic materials?

The electron-deficient thiadiazole moiety enhances intramolecular charge transfer (ICT) in donor-acceptor systems. When coupled with electron-rich units (e.g., triphenylamine), it red-shifts absorption/emission spectra, making it suitable for:

  • OLED emitters : Thermally activated delayed fluorescence (TADF) with λem > 500 nm .
  • Polymer semiconductors : Enhanced charge mobility in PIDTC16-BT (Mn = 61.7 kDa) for organic transistors . The boron group further stabilizes the LUMO level, improving electron injection in devices .

Q. What strategies mitigate low yields in mechanochemical syntheses involving this compound?

Mechanochemical reactions (e.g., ball milling) often face incomplete coupling due to limited solvent access. Solutions include:

  • Stoichiometric tuning : Use 1.1–1.2 equiv of electrophilic partners (e.g., bromobenzoates) to drive reactivity .
  • Additives : Catalytic acetic acid (5 drops) accelerates imine formation in solvent-free conditions .
  • Stepwise milling : Pre-mix reagents with K₂CO₃ to enhance surface contact .

Q. How can molecular weight dispersity (Đ) be controlled in polymerizations using this monomer?

For polymers like PIDTC16-BT (Đ = 1.98), control via:

  • Stoichiometry : Equimolar ratios of diboronate monomers and dihalogenated comonomers .
  • Catalyst loading : 0.1 equiv Pd(PPh₃)₄ reduces chain-termination side reactions .
  • Reaction time : Monitor via GPC; extended times (>24 hr) increase Mn but risk boronate degradation .

Methodological Challenges and Solutions

Q. How to analyze contradictions in reported reaction yields for derivatives?

For example, compound 12 in [7] yields 42%, while PIDTC16-BT in [12] achieves 89.6%. Key variables:

  • Steric hindrance : Bulky substituents (e.g., nitro groups) slow coupling kinetics .
  • Purification losses : Polar byproducts (e.g., boronic acids) may remain in aqueous phases .
  • Catalyst deactivation : Heterocyclic thiadiazole may coordinate Pd, requiring excess catalyst .

Q. What are the best practices for storing this compound to prevent hydrolysis?

  • Temperature : Store at –20°C in airtight containers under inert gas .
  • Desiccants : Use molecular sieves (3Å) in storage vials to absorb moisture .
  • Solvent compatibility : Avoid protic solvents (e.g., MeOH, H₂O); use anhydrous THF or DCM for stock solutions .

Emerging Applications

Q. How can this compound be utilized in mechanochromic luminescent materials?

Its derivatives exhibit aggregation-induced emission (AIE) due to restricted intramolecular rotation. Applications include:

  • Information encryption : Solid-state luminescence tunable via grinding (λem shifts up to 70 nm) .
  • Force sensors : Thiadiazole-boron conjugates show reversible emission changes under pressure .

Q. What role does this compound play in designing hypoxia inhibitors?

The thiadiazole core mimics nitroimidazole moieties, enabling:

  • Nitro-functionalization : Derivatives like 12 (41% yield) target hypoxia-inducible factor (HIF-1α) .
  • Biological evaluation : Use HepG2 cell assays to measure IC₅₀ values under low-oxygen conditions .

Troubleshooting Synthesis Issues

Q. How to avoid protodeboronation during cross-coupling?

Mitigation strategies:

  • Anhydrous conditions : Rigorous solvent drying (e.g., THF over Na/benzophenone) .
  • Mild bases : Replace K₂CO₃ with Cs₂CO₃ to reduce basicity-driven decomposition .
  • Low temperature : Conduct reactions at 60°C if Pd catalysts permit .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
Reactant of Route 2
Reactant of Route 2
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole

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